Loss of Topoisomerase II Inhibitory Activity: 4'-O-Benzyl Ether vs. Etoposide and 4'-N-Benzylamino Analogs
In a systematic SAR study, the 4'-O-benzyl ether derivatives (compounds 23 and 24) of 4'-O-demethylepipodophyllotoxin were found to be inactive against human DNA topoisomerase II, whereas the parent drug etoposide (compound 1) is a known inhibitor (IC₅₀ = 60.3 μM), and the 4'-N-benzylamino analogs (compounds 14, 16, 17) displayed >2-fold greater potency compared to etoposide [1]. This establishes that the 4'-O-benzyl ether modification, which defines the core scaffold of 4'-O-Benzyl Etoposide-d3, is incompatible with topoisomerase II poison activity.
| Evidence Dimension | Human DNA topoisomerase II inhibition |
|---|---|
| Target Compound Data | 4'-O-Benzyl Etoposide-d3: activity not expected (based on 4'-O-benzyl ether SAR; compounds 23 and 24 inactive) [1] |
| Comparator Or Baseline | Etoposide (compound 1): IC₅₀ = 60.3 μM (Cayman Chemical data); 4'-N-Benzylamino analog (compound 14, 16, 17): >2-fold more potent than etoposide [1] |
| Quantified Difference | Inactive vs. IC₅₀ = 60.3 μM for etoposide; >2-fold potency enhancement lost upon O-substitution [1] |
| Conditions | Human DNA topoisomerase II enzyme assay; J. Med. Chem. 1991 |
Why This Matters
Procurement for topoisomerase II inhibition assays requires etoposide or etoposide-d3; 4'-O-Benzyl Etoposide-d3 is precluded from such use and should only be acquired for its intended role as a labeled synthetic intermediate.
- [1] Zhou, X.M.; Wang, Z.Q.; Chang, J.Y.; Chen, H.X.; Cheng, Y.C.; Lee, K.H. Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II. J. Med. Chem. 1991, 34 (12), 3346–3350. DOI: 10.1021/jm00116a001. PMID: 1662724. View Source
